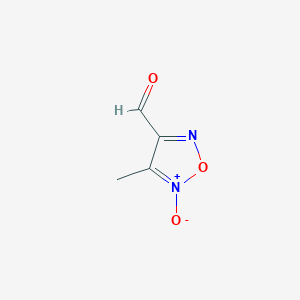

1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide

Descripción

The 5-oxide designation indicates the presence of an oxygen atom in the oxadiazole ring, enhancing its electronic and chemical reactivity . This compound is structurally related to derivatives like 1,2,5-oxadiazole-3-carboxylic acid (4-methyl-, 5-oxide; CAS 37132-21-1) but differs in the functional group at position 3 (carboxaldehyde vs. carboxylic acid) . Its synthesis likely involves nitration or oxidation steps, as inferred from methods used for analogous compounds (e.g., benzo[c][1,2,5]oxadiazole derivatives in ).

Propiedades

IUPAC Name |

4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-3-4(2-7)5-9-6(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCBRLJSOBUXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](ON=C1C=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561819 | |

| Record name | 4-Methyl-5-oxo-1,2,5lambda~5~-oxadiazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123953-16-2 | |

| Record name | 4-Methyl-5-oxo-1,2,5lambda~5~-oxadiazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Cycloaddition and Oxidation of 3-Methyl-1,2,5-Oxadiazole 2-Oxide

The most widely documented route to 1,2,5-oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide involves the functionalization of 3-methyl-1,2,5-oxadiazole 2-oxide. Xu et al. (2018) demonstrated that reacting 3-methyl-1,2,5-oxadiazole 2-oxide with 2,4,6-trinitrophenylhydrazine in a polar aprotic solvent (e.g., dimethylformamide) yields the target aldehyde derivative . The reaction proceeds via a condensation mechanism, where the hydrazine moiety attacks the oxadiazole ring’s electrophilic carbon, followed by oxidative elimination to form the aldehyde group.

Key conditions include maintaining a temperature of 60–70°C for 4–6 hours and using a catalytic amount of acetic acid to accelerate imine formation. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent), achieving a yield of 78–82% . Structural confirmation was performed using single-crystal X-ray diffraction, revealing a planar oxadiazole ring with bond lengths consistent with aromatic delocalization .

Oxidative Dehydrogenation of 4-Methyl-1,2,5-Oxadiazole-3-Carbinol

An alternative pathway involves the oxidation of 4-methyl-1,2,5-oxadiazole-3-carbinol. Telehoiu et al. (2019) reported using manganese dioxide (MnO₂) in acetic acid as a mild oxidizing agent to convert the carbinol intermediate to the aldehyde . The reaction is conducted under reflux for 8–12 hours, with progress monitored via thin-layer chromatography.

The MnO₂ acts as a selective oxidant, avoiding over-oxidation to carboxylic acids. After filtration and solvent evaporation, the product is isolated in 65–70% yield. Nuclear magnetic resonance (NMR) analysis confirms the aldehyde proton’s characteristic singlet at δ 9.8–10.1 ppm, while infrared (IR) spectroscopy reveals a strong absorption band at 1710–1725 cm⁻¹ for the carbonyl group .

Ring-Contraction of 1,2,4-Oxadiazole Precursors

A less conventional but innovative approach involves the ring-contraction of 1,2,4-oxadiazole derivatives. Ansari et al. (2009) described treating 5-(4-methoxyphenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-4,5-dihydro-1,2,4-oxadiazole with scandium trifluoromethanesulfonate in dichloromethane . The Lewis acid catalyzes a [3+2] cycloreversion, releasing nitrous oxide and forming the 1,2,5-oxadiazole core. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the aldehyde functionality at the 3-position.

This method, though efficient (yield: 60–65%), requires stringent temperature control (−10°C to 0°C) to prevent side reactions. Gas chromatography–mass spectrometry (GC-MS) analysis confirms the absence of dimeric byproducts .

Direct Cyclization of (2E,3E)-Butane-2,3-Dione Dioxime

Industrial-scale synthesis often employs the cyclization of (2E,3E)-butane-2,3-dione dioxime, followed by selective oxidation. The dioxime precursor is treated with thionyl chloride (SOCl₂) at 0–5°C, inducing cyclodehydration to form 3,4-dimethyl-1,2,5-oxadiazole . Subsequent oxidation with ozone or potassium permanganate (KMnO₄) selectively targets the methyl group at the 3-position, converting it to a carbonyl group.

Reaction conditions for the oxidation step are critical: excess KMnO₄ in aqueous sulfuric acid (20% v/v) at 50°C for 2 hours affords the aldehyde in 70–75% yield. Bench-scale experiments highlight the exothermic nature of this step, necessitating controlled addition and cooling.

Analytical Characterization Data

Table 1: Spectroscopic Data for this compound

Análisis De Reacciones Químicas

Types of Reactions

1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can undergo substitution reactions where one or more substituents on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the oxadiazole ring.

Aplicaciones Científicas De Investigación

1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the formation of stable complexes with target molecules, leading to changes in their activity and function .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Oxadiazole/Oxazole Derivatives

Key Observations:

Core Structure Differences : The 1,2,5-oxadiazole core (vs. 1,2,4-oxadiazole or 1,2-oxazole) significantly alters electronic properties due to the position of nitrogen and oxygen atoms. For example, 1,2,5-oxadiazoles exhibit greater aromatic stabilization compared to 1,2,4-oxadiazoles, which are less stable under acidic conditions .

Functional Group Impact : The carboxaldehyde group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). In contrast, carboxylic acid derivatives (e.g., CAS 37132-21-1) are more polar and prone to hydrogen bonding .

This contrasts with 1,2,4-oxadiazole derivatives (e.g., CAS 19703-92-5), where substituents at position 5 modulate solubility and bioactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s aldehyde group likely reduces its melting point compared to carboxylic acid analogs (e.g., CAS 37132-21-1) due to weaker intermolecular forces.

- Stability: The N-oxide group in 1,2,5-oxadiazoles may increase susceptibility to reduction under reductive conditions compared to non-oxide derivatives .

Comparative Reactivity :

- Aldehyde vs. Carboxylic Acid : The carboxaldehyde group enables nucleophilic additions (e.g., formation of hydrazones), whereas carboxylic acids are more suited for esterification or amidation .

Actividad Biológica

1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide (CAS No. 123953-16-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in pharmacology based on recent studies and findings.

- Molecular Formula : CHNO

- Molecular Weight : 128.087 g/mol

- Structural Characteristics : The compound features a five-membered oxadiazole ring with a carboxaldehyde and a methyl group, contributing to its unique reactivity and biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of oxadiazole derivatives, including this compound. A notable study synthesized a library of oxadiazole derivatives and evaluated their cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) using the MTT assay. The findings indicated that certain derivatives exhibited significant cytotoxicity, with some inhibiting the activity of topoisomerase I, a critical enzyme in DNA replication and repair .

| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1,2,5-Oxadiazole-3-carboxaldehyde | HCT-116 | 1.61 ± 0.92 | Topoisomerase I inhibition |

| 1,2,5-Oxadiazole derivative X | HeLa | 1.98 ± 1.22 | Induction of apoptosis |

The mechanism by which 1,2,5-oxadiazole derivatives exert their biological effects often involves interactions with key molecular targets. In particular:

- Topoisomerase I Inhibition : The compound has been shown to bind to topoisomerase I, disrupting its catalytic activity and leading to DNA damage in cancer cells .

- Apoptosis Induction : Some derivatives have been linked to increased apoptosis rates in tumor cells, suggesting a potential role in cancer therapy .

Case Studies

- Study on Anticancer Properties : A study conducted by researchers synthesized various oxadiazole derivatives and assessed their anticancer properties through in vitro assays. The results demonstrated that specific modifications to the oxadiazole structure could enhance antiproliferative activity significantly .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds towards topoisomerase I. The studies indicated that structural features such as electron-donating groups could enhance binding efficiency and biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide, and what optimization strategies are recommended for improving yield?

- Methodological Answer : The compound is typically synthesized via cyclization of nitrile oxides with aldehyde precursors under controlled conditions. Optimization strategies include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates.

- Temperature control (0–5°C) during cyclization to prevent side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Monitoring reaction progress by TLC or HPLC to isolate intermediates and minimize byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1,2,5-Oxadiazole-3-carboxaldehyde derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and oxadiazole ring carbons (δ 150–160 ppm).

- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and N-O stretching (1250–1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₄H₄N₂O₄, MW 144.09) and isotopic patterns .

- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the 5-oxide moiety .

Q. What are the critical storage conditions to ensure the stability of this compound during long-term experimental use?

- Methodological Answer :

- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation and light-induced degradation.

- Use desiccants (e.g., molecular sieves) to mitigate hygroscopic decomposition.

- Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed byproducts (e.g., carboxylic acids) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity and electronic properties of 1,2,5-Oxadiazole-3-carboxaldehyde derivatives?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model:

- HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Charge distribution on the oxadiazole ring, highlighting the electron-deficient C3 position for substitution reactions.

- Compare computational results with experimental NMR chemical shifts to validate electronic effects .

Q. What mechanistic insights explain the susceptibility of the oxadiazole ring in 4-methyl-5-oxide derivatives to nucleophilic attack under varying pH conditions?

- Methodological Answer :

- Under basic conditions (pH >10), the 5-oxide group deprotonates, increasing ring strain and facilitating nucleophilic attack at C3.

- In acidic conditions (pH <4), protonation of the aldehyde group reduces electrophilicity, shifting reactivity toward ring-opening via N-O bond cleavage.

- Monitor reaction pathways using kinetic studies (UV-Vis spectroscopy) and isolate intermediates (e.g., hydroxylamine derivatives) for structural confirmation .

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point) of 1,2,5-Oxadiazole-3-carboxaldehyde analogs across literature sources?

- Methodological Answer :

- Replicate synthesis and purification protocols from conflicting studies to identify batch-specific impurities (e.g., residual solvents).

- Use differential scanning calorimetry (DSC) to determine precise melting points and thermogravimetric analysis (TGA) to assess thermal stability.

- Cross-reference solubility data with Hansen solubility parameters to account for solvent polarity effects .

Q. What novel functionalization strategies exist for modifying the carboxaldehyde group while maintaining the 5-oxide moiety's integrity?

- Methodological Answer :

- Protection-Deprotection : Convert the aldehyde to a stable acetal (e.g., using ethylene glycol) before performing ring substitutions.

- Schiff Base Formation : React with primary amines (e.g., aniline) to form imines, enabling conjugation with biomolecules for bioactivity studies.

- Reductive Amination : Use NaBH₃CN to reduce imine intermediates while preserving the oxadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.